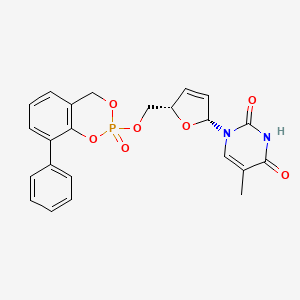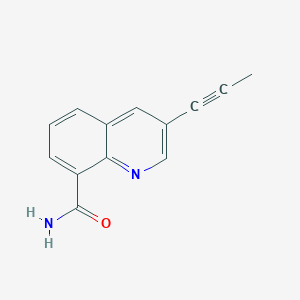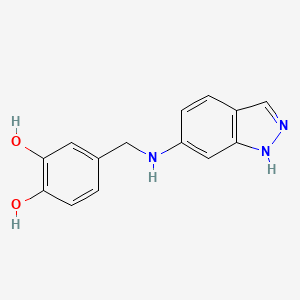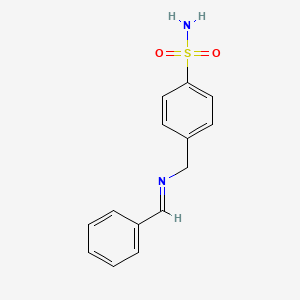
4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-methoxyphenyl)diazenyl)benzenesulfonamide is an organic compound that belongs to the class of azobenzenesulfonamides. It is characterized by the presence of a diazenyl group (-N=N-) linking a methoxyphenyl group and a benzenesulfonamide group. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with benzenesulfonamide. The process can be summarized as follows:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzenesulfonamide in an alkaline medium (usually sodium hydroxide, NaOH) to form the desired azobenzenesulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature and reaction times.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)diazenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The azo group (-N=N-) can be reduced to form the corresponding hydrazo compound.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Reduction: The major product is the corresponding hydrazo compound.
Oxidation: The major products are sulfonic acids or other oxidized derivatives.
Substitution: The major products are substituted derivatives of the original compound, such as nitro or bromo derivatives.
Scientific Research Applications
4-((4-methoxyphenyl)diazenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a dye and chromophore in various chemical reactions and studies.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential antimicrobial and antitubercular properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s diazenyl group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)diazenyl)benzenesulfonic acid
- 4-((4-methoxyphenyl)diazenyl)benzenesulfonyl chloride
- 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific combination of a diazenyl group and a benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase inhibitor and its vibrant color make it valuable in both scientific research and industrial applications.
Properties
Molecular Formula |
C13H13N3O3S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O3S/c1-19-12-6-2-10(3-7-12)15-16-11-4-8-13(9-5-11)20(14,17)18/h2-9H,1H3,(H2,14,17,18) |
InChI Key |
IPDZIIYOQAEWIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B10843150.png)












